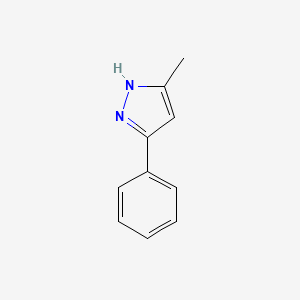

3-Methyl-5-phenyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-3-phenyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-8-7-10(12-11-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHRSESMSOJZMCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90187117 | |

| Record name | 1H-Pyrazole,3-methyl-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24828522 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3347-62-4 | |

| Record name | 3-Methyl-5-phenylpyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3347-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-5-phenyl-1H-pyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003347624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Femerazol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrazole,3-methyl-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-5-phenyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-5-PHENYL-1H-PYRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0XFX19D77A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Methyl-5-phenyl-1H-pyrazole from Ethyl Acetoacetate and Phenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-methyl-5-phenyl-1H-pyrazole, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The primary synthetic route detailed herein is the classical Knorr pyrazole synthesis, utilizing the condensation reaction between ethyl acetoacetate and phenylhydrazine. This document outlines the underlying reaction mechanism, provides detailed experimental protocols, summarizes quantitative data, and includes spectroscopic characterization of the target compound.

Introduction

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They represent a significant class of compounds in the pharmaceutical industry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties. The specific compound, this compound, serves as a crucial building block for the synthesis of more complex molecules with therapeutic potential. The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, remains a fundamental and widely employed method for the preparation of pyrazole derivatives due to its efficiency and the ready availability of starting materials.[1][2]

Reaction Mechanism: The Knorr Pyrazole Synthesis

The synthesis of this compound from ethyl acetoacetate and phenylhydrazine proceeds via the Knorr pyrazole synthesis.[1][3][4] The reaction mechanism involves a series of steps beginning with the condensation of the hydrazine with the β-ketoester.

The initial step is the nucleophilic attack of a nitrogen atom from phenylhydrazine onto the more electrophilic ketone carbonyl group of ethyl acetoacetate. This is followed by dehydration to form a phenylhydrazone intermediate. Subsequently, an intramolecular cyclization occurs through the attack of the second nitrogen atom on the ester carbonyl group. Finally, the elimination of an ethanol molecule and a water molecule leads to the formation of the aromatic pyrazole ring.[1][5] It is important to note that the reaction can yield tautomeric products, primarily the pyrazolone form (3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, also known as Edaravone).[6][7] The formation of the desired this compound often requires specific reaction conditions to favor its formation over the pyrazolone tautomer.

Experimental Protocols

Several protocols have been reported for the synthesis of pyrazole derivatives from ethyl acetoacetate and phenylhydrazine. The choice of solvent and reaction temperature can influence the reaction rate and the predominant tautomeric form of the product. Below are detailed methodologies for consideration.

Protocol 1: Solvent-Free Synthesis of 3-Methyl-1-phenyl-5-pyrazolone

This method, adapted from a reported procedure, yields the pyrazolone tautomer, which can be a precursor or exist in equilibrium with the target pyrazole.[6]

Materials:

-

Ethyl acetoacetate (0.22 mol, 28.63 g, 28.1 mL)

-

Phenylhydrazine (0.20 mol, 21.63 g, 19.66 mL)

-

Diethyl ether

-

100 mL one-necked flask

-

Magnetic stirrer

-

Ice-water bath

-

Heating mantle or oil bath

-

Rotary evaporator

Procedure:

-

Place ethyl acetoacetate in a 100 mL one-necked flask equipped with a magnetic stirrer and cool it in an ice-water bath to 0 °C.[6]

-

Add phenylhydrazine dropwise (approximately 1 mL/min) to the cooled ethyl acetoacetate with continuous stirring.[6]

-

After the addition is complete, securely cap the flask and heat the reaction mixture to 80 °C for 1 hour, followed by heating at 90 °C for 30 minutes.[6]

-

Remove the volatile components (water, ethanol, and excess ethyl acetoacetate) under reduced pressure using a rotary evaporator.[6]

-

Wash the resulting solid with diethyl ether to afford the crude product.[6]

-

The product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis in Ethanol

This protocol utilizes ethanol as a solvent, which can facilitate the reaction and product isolation.

Materials:

-

Ethyl acetoacetate (15 mmol, 1.91 mL)

-

Phenylhydrazine (15 mmol, 1.48 mL)

-

Dry ethanol (4 mL)

-

Reflux condenser

-

Heating mantle or oil bath

-

Ice bath

-

Filtration apparatus

Procedure:

-

To a solution of ethyl acetoacetate in dry ethanol, add phenylhydrazine dropwise at room temperature with stirring.[7]

-

Fit the flask with a reflux condenser and heat the reaction mixture in an oil bath under reflux for 5.5 hours.[7]

-

After the reaction is complete, cool the mixture in an ice bath to precipitate the product.[7]

-

Collect the precipitate by filtration, wash with cold ethanol, and dry.[7]

-

Recrystallize the crude product from ethanol to obtain pure crystals.[7]

Quantitative Data Summary

The yield and physical properties of the synthesized pyrazole can vary depending on the reaction conditions. The following table summarizes representative quantitative data from the literature.

| Parameter | Value | Reference |

| Yield (Solvent-Free) | ~100% (crude) | [6] |

| Yield (in Ethanol) | 80% | [7] |

| Melting Point | 126-128 °C | [6] |

| Melting Point | 129–131 °C | [7] |

| Molecular Formula | C₁₀H₁₀N₂ | [8][9] |

| Molecular Weight | 158.20 g/mol | [8] |

Spectroscopic Characterization

The structure of the synthesized this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the methyl, pyrazole ring, and phenyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| 2.18 | s | 3H | CH₃ | [6] |

| 3.42 | s | 2H | CH₂ (of pyrazolone tautomer) | [6] |

| 7.17 | t | 1H | Phenyl-H (para) | [6] |

| 7.38 | t | 2H | Phenyl-H (meta) | [6] |

| 7.84 | d | 2H | Phenyl-H (ortho) | [6] |

Note: The spectrum reported in the reference corresponds to the pyrazolone tautomer in CDCl₃.

¹³C NMR Spectroscopy

The carbon NMR spectrum further confirms the structure with distinct signals for the carbons of the pyrazole and phenyl rings.

| Chemical Shift (δ, ppm) | Assignment | Reference |

| 16.6 | CH₃ | [6] |

| 42.6 | CH₂ (of pyrazolone tautomer) | [6] |

| 118.4 | Phenyl C | [6] |

| 124.6 | Phenyl C | [6] |

| 128.4 | Phenyl C | [6] |

| 137.6 | Phenyl C (ipso) | [6] |

| 156.1 | C=N (pyrazole ring) | [6] |

| 170.2 | C=O (pyrazolone tautomer) | [6] |

Note: The spectrum reported in the reference corresponds to the pyrazolone tautomer in CDCl₃. For this compound, the C4 signal is expected around 107.5 ppm.[10]

Experimental Workflow

The overall workflow for the synthesis and purification of this compound is depicted in the following diagram.

Conclusion

The Knorr pyrazole synthesis offers a robust and efficient method for the preparation of this compound and its derivatives from readily available starting materials. This technical guide provides the essential information for researchers and scientists to successfully synthesize and characterize this important heterocyclic compound. The provided protocols and data serve as a solid foundation for further exploration and application of this versatile molecule in drug discovery and development programs. Careful control of reaction conditions is crucial for achieving high yields and directing the synthesis towards the desired tautomeric form.

References

- 1. books.rsc.org [books.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. jk-sci.com [jk-sci.com]

- 5. benchchem.com [benchchem.com]

- 6. ias.ac.in [ias.ac.in]

- 7. mdpi.com [mdpi.com]

- 8. This compound | C10H10N2 | CID 18774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1H-Pyrazole, 3-methyl-5-phenyl- [webbook.nist.gov]

- 10. rsc.org [rsc.org]

Spectroscopic Data and Characterization of 3-Methyl-5-phenyl-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 3-Methyl-5-phenyl-1H-pyrazole. The information detailed herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, is essential for its unambiguous identification, purity assessment, and structural elucidation in research and drug development.

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data for this compound. It is important to note that 1H-pyrazoles can exist as tautomers, which may lead to averaged signals in solution-state NMR. The data presented represents the most likely observed spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the methyl, pyrazole ring, and phenyl ring protons. The chemical shifts are influenced by the aromatic nature of both rings.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| NH | ~12.0 - 13.0 | Broad Singlet | Pyrazole N-H |

| Phenyl-H | ~7.2 - 7.8 | Multiplet | Aromatic C-H |

| Pyrazole-H4 | ~6.3 | Singlet | Pyrazole C-H |

| Methyl-H | ~2.3 | Singlet | -CH₃ |

Note: The chemical shift of the N-H proton can be highly variable and may broaden or exchange with deuterated solvents.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule. The number of signals and their chemical shifts are characteristic of the pyrazole and phenyl rings.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Pyrazole C3 | ~148 |

| Pyrazole C5 | ~140 |

| Phenyl C (quaternary) | ~130 |

| Phenyl CH | ~125-129 |

| Pyrazole C4 | ~105 |

| Methyl C | ~13 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3100-3200 | N-H stretch |

| ~3000-3100 | Aromatic C-H stretch |

| ~2900-3000 | Methyl C-H stretch |

| ~1500-1600 | C=C and C=N ring stretching |

| ~1400-1500 | C-H bending |

| ~700-800 | Aromatic C-H out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern. The molecular ion peak is expected at an m/z corresponding to its molecular weight (158.20 g/mol ).[1][2]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 158 | High | [M]⁺ (Molecular Ion) |

| 157 | High | [M-H]⁺ |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

Synthesis of this compound

A general and common method for the synthesis of pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. For this compound, this typically involves the reaction of benzoylacetone with hydrazine hydrate.[3]

-

Reaction Setup: To a solution of benzoylacetone (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate (1 to 1.2 equivalents) dropwise at room temperature.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux for a period of 2 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-25 mg for ¹³C NMR and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS at 0.00 ppm).

IR Data Acquisition

-

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. For ATR, the solid sample is placed directly onto the ATR crystal.

-

Instrument Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct insertion probe (for solid samples) or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system. For GC-MS, the sample is dissolved in a volatile solvent.

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule, typically performed at 70 eV.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or magnetic sector analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: The mass spectrum is recorded over a suitable m/z range (e.g., 50-500 amu).

Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.

Caption: A flowchart illustrating the general workflow from synthesis to spectroscopic characterization and structural confirmation of this compound.

References

An In-depth Technical Guide on the Solubility and Stability of 3-Methyl-5-phenyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the solubility and stability of 3-Methyl-5-phenyl-1H-pyrazole based on publicly available data and established scientific principles. Quantitative data for this specific molecule is limited; therefore, some sections are based on qualitative information from structurally related compounds and theoretical chemical behavior. The experimental protocols provided are standardized methods that can be applied to this compound.

Introduction

This compound is a heterocyclic aromatic organic compound. The pyrazole moiety is a key structural feature in many compounds with a wide range of biological activities, making it a significant scaffold in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties, particularly solubility and stability, is fundamental for its application in research and development, especially in areas such as formulation development, analytical method development, and assessment of its potential as a lead compound. This guide summarizes the available data on the solubility and stability of this compound and provides detailed experimental protocols for their determination.

Solubility Profile

The solubility of a compound is a critical parameter that influences its absorption, distribution, and overall bioavailability. It is also essential for designing appropriate formulations and for conducting various in vitro and in vivo studies.

Quantitative Solubility Data

Quantitative solubility data for this compound in a range of solvents is not extensively available in the public domain. The following table summarizes the known aqueous solubility.

| Solvent System | Temperature (°C) | Solubility | Reference |

| Aqueous Buffer (pH 7.4) | Not Specified | 5.2 µg/mL | [1] |

Qualitative Solubility Profile

Based on the solubility of structurally related pyrazole compounds and general principles of solubility, a qualitative solubility profile for this compound can be inferred. The presence of a phenyl group suggests some solubility in non-polar solvents, while the pyrazole ring with its nitrogen atoms allows for hydrogen bonding, conferring some solubility in polar protic solvents.

| Solvent | Expected Solubility | Rationale |

| Water (hot) | Soluble | Increased kinetic energy overcomes intermolecular forces. |

| Ethanol | Soluble | "Like dissolves like"; both have polar and non-polar characteristics. |

| Methanol | Soluble | Similar to ethanol, a polar protic solvent. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of compounds.[2] |

| Acetonitrile | Soluble | A polar aprotic solvent commonly used in chromatography. |

| Benzene | Slightly Soluble | A non-polar aromatic solvent, may interact favorably with the phenyl group. |

| Diethyl Ether | Insoluble | A relatively non-polar solvent. |

| Petroleum Ether | Insoluble | A non-polar solvent. |

| Aqueous Acid | Soluble | The basic nitrogen atoms of the pyrazole ring can be protonated, forming a more soluble salt. |

| Aqueous Alkali | Soluble | The N-H proton of the pyrazole ring is acidic and can be deprotonated to form a more soluble salt. |

Stability Profile

Stability studies are crucial for identifying the optimal storage conditions, shelf-life, and potential degradation pathways of a compound. Forced degradation studies are performed to understand the intrinsic stability of a molecule by subjecting it to stress conditions that are more severe than accelerated stability testing.

Forced Degradation Studies

Forced degradation studies for this compound would typically involve exposing it to acidic, basic, oxidative, thermal, and photolytic stress conditions. While specific quantitative data for this compound is not available, the following table outlines the expected outcomes based on the general stability of pyrazole derivatives. The goal is typically to achieve 5-20% degradation to ensure that the degradation products are representative of those that might form under normal storage conditions over time.

| Stress Condition | Reagent/Condition | Expected Outcome |

| Acid Hydrolysis | 0.1 M HCl, 60 °C, 24h | Potential for degradation, although the pyrazole ring is generally stable to acid. |

| Base Hydrolysis | 0.1 M NaOH, 60 °C, 24h | The pyrazole ring may be susceptible to ring-opening under strong basic conditions. |

| Oxidation | 3% H₂O₂, RT, 24h | The pyrazole ring and the phenyl ring can be susceptible to oxidation, potentially at the C4 position or leading to N-oxides. |

| Thermal Degradation | 80 °C, 48h (Solid State) | The compound is likely stable at moderately elevated temperatures, but decomposition may occur at higher temperatures.[3][4] |

| Photolytic Degradation | UV/Vis light exposure (ICH Q1B), Solid & Solution | May undergo photochemical rearrangement or degradation upon exposure to light.[5][6] |

Experimental Protocols

The following are detailed methodologies for conducting solubility and stability studies for this compound.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound in a given solvent.

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate buffer pH 7.4, ethanol, etc.). The excess solid is necessary to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or rotator. The agitation should be sufficient to keep the solid suspended.

-

Sampling: At predetermined time intervals (e.g., 24, 48, and 72 hours), withdraw a sample of the suspension.

-

Phase Separation: Immediately separate the undissolved solid from the solution. This is typically done by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm).

-

Analysis: Dilute the clear filtrate with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Equilibrium Confirmation: The solubility is considered to be at equilibrium when the concentration of the compound in the filtrate remains constant over successive time points.

Protocol for Forced Degradation Studies

These studies are designed to intentionally degrade the compound to identify potential degradation products and assess its stability.

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Heat the mixture (e.g., at 60 °C) and take samples at various time points (e.g., 0, 2, 6, 12, 24 hours). Neutralize the samples before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Treat similarly to the acid hydrolysis samples.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 6% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature and sample at various time points.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) in an oven. Also, heat the stock solution. Sample at various time points.

-

Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

-

-

Sample Analysis: Analyze all stressed samples and a non-stressed control sample by a stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.

Visualizations

Experimental Workflow Diagrams

References

- 1. This compound | C10H10N2 | CID 18774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy [3-[5-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]phenyl]methanol [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Quantum Chemical Blueprint: An In-depth Technical Guide to 3-Methyl-5-phenyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations for 3-Methyl-5-phenyl-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document outlines the theoretical framework, computational methodologies, and expected electronic and structural properties based on established quantum chemical methods like Density Functional Theory (DFT). The presented data, derived from studies on structurally analogous pyrazole derivatives, serves as a robust reference for researchers engaged in the computational analysis and rational design of novel pyrazole-based compounds.

Introduction to Quantum Chemical Calculations for Pyrazoles

Pyrazole derivatives are a cornerstone in pharmaceutical and agrochemical research due to their wide array of biological activities.[1] Understanding the three-dimensional structure, electronic properties, and reactivity of these molecules at a quantum level is paramount for predicting their behavior and designing new entities with enhanced efficacy and specificity. Quantum chemical calculations, particularly those employing DFT, have become an indispensable tool for elucidating these properties with a high degree of accuracy.[2]

This guide focuses on this compound, a molecule that can exist in different tautomeric forms. The relative stability of these tautomers, influenced by substituent effects and solvent conditions, is a key aspect that can be effectively studied using computational models.

Theoretical and Computational Methodology

The computational investigation of this compound typically involves a multi-step process, starting from geometry optimization to the calculation of various molecular properties.

Geometry Optimization

The initial step involves the optimization of the molecular geometry to find the most stable conformation, i.e., the structure with the lowest energy. This is crucial as all subsequent calculations are performed on this optimized geometry. A common and reliable method for this purpose is the B3LYP functional combined with a suitable basis set, such as 6-311+G(d,p) or 6-311++G(d,p).[1][3] The inclusion of diffuse functions (+) and polarization functions (d,p) is important for accurately describing the electronic distribution, especially in heterocyclic systems.

Vibrational Frequency Analysis

Once the geometry is optimized, a vibrational frequency analysis is performed. This serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies can be compared with experimental FT-IR and FT-Raman spectra for validation of the computational method.[3]

Electronic Properties Calculation

The electronic properties of the molecule are investigated through the analysis of the Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule.[1] A smaller HOMO-LUMO gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites for electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack.

Tautomerism Analysis

For this compound, it is essential to consider the possibility of tautomerism. The relative energies of the different tautomers can be calculated to determine the most stable form in the gas phase and in different solvents, often by employing a solvent model like the Polarizable Continuum Model (PCM).

Experimental Protocols

For the validation of computational results, experimental data is indispensable. Below are standard protocols for the synthesis and characterization of pyrazole derivatives.

Synthesis of Pyrazole Derivatives

A common method for the synthesis of 3,5-disubstituted pyrazoles involves the cyclocondensation reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives. For instance, the reaction of acetylacetone with phenylhydrazine would yield a phenyl-substituted pyrazole. The reaction is typically carried out in a suitable solvent like ethanol and may be heated under reflux.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectra are recorded to elucidate the molecular structure. The chemical shifts provide information about the electronic environment of the protons and carbon atoms.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy : The FT-IR spectrum is used to identify the functional groups present in the molecule by observing the characteristic vibrational frequencies.

-

X-ray Crystallography : Single-crystal X-ray diffraction provides the precise three-dimensional structure of the molecule in the solid state, including bond lengths and bond angles, which serve as a benchmark for the computationally optimized geometry.

Data Presentation

The following tables summarize the kind of quantitative data obtained from quantum chemical calculations for pyrazole derivatives, which would be expected for this compound.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Bond Angles)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-N2 | 1.35 | N2-N1-C5 | 112.0 |

| N1-C5 | 1.38 | N1-N2-C3 | 105.0 |

| N2-C3 | 1.34 | N2-C3-C4 | 111.0 |

| C3-C4 | 1.40 | C3-C4-C5 | 104.0 |

| C4-C5 | 1.39 | C4-C5-N1 | 108.0 |

| C5-C(phenyl) | 1.48 | C3-C(methyl) | 1.51 |

Note: These are representative values based on similar pyrazole structures and may vary slightly for the specific molecule.

Table 2: Calculated Vibrational Frequencies

| Vibrational Mode | Experimental (cm-1) | Calculated (cm-1) |

| N-H stretch | ~3450 | ~3460 |

| C-H stretch (aromatic) | 3100-3000 | 3110-3020 |

| C-H stretch (methyl) | 2950-2850 | 2960-2870 |

| C=C stretch (aromatic) | 1600-1450 | 1610-1460 |

| C=N stretch | ~1590 | ~1595 |

Note: Calculated frequencies are often scaled to better match experimental values.

Table 3: Frontier Molecular Orbital Energies and Related Properties

| Parameter | Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

| Ionization Potential | 6.2 |

| Electron Affinity | 1.5 |

Note: These values are indicative and depend on the level of theory and basis set used.

Visualizations

The following diagrams illustrate the workflow and conceptual relationships in the quantum chemical study of this compound.

References

A Technical Guide to the Initial Biological Screening of Novel 3-Methyl-5-phenyl-1H-pyrazole Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational biological screening protocols and data interpretation for novel 3-Methyl-5-phenyl-1H-pyrazole derivatives. This class of heterocyclic compounds has garnered significant attention in medicinal chemistry due to its versatile scaffold, which serves as a basis for developing agents with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity Screening

Pyrazole derivatives are extensively studied for their potential as anticancer agents, often targeting specific enzymes and signaling pathways crucial for tumor growth and proliferation.[1][2] Initial screening typically involves evaluating the cytotoxicity of the novel compounds against a panel of human cancer cell lines.

Data Presentation: In Vitro Anticancer Activity

The cytotoxic potential of novel pyrazole derivatives is quantified by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.

| Compound Class/Derivative | Target Cancer Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) |

| Pyrazole-Thiazolidinone Hybrid (4a) | Lung Cancer | Moderate inhibition (31.01%) | - | - |

| Pyrazole Carbaldehyde Derivative (43) | Breast (MCF-7) | 0.25 | Doxorubicin | 0.95[1] |

| Pyrazolone-Pyrazole Derivative (27) | Breast (MCF-7) | 16.50 | Tamoxifen | 23.31[1] |

| Indole-Pyrazole Derivative (33) | Multiple Lines | < 23.7 | Doxorubicin | 24.7–64.8[1] |

| Indole-Pyrazole Derivative (34) | Multiple Lines | < 23.7 | Doxorubicin | 24.7–64.8[1] |

Note: Data represents examples from various pyrazole derivative studies to illustrate typical screening results.

Mandatory Visualization: Anticancer Screening Workflow

The following diagram illustrates a typical workflow for the initial in vitro screening of novel compounds for anticancer activity.

Caption: General workflow for determining the IC₅₀ of a compound.

Mandatory Visualization: VEGFR-2 Inhibition Pathway

Several pyrazole derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[1]

Caption: Inhibition of angiogenesis via the VEGFR-2 signaling pathway.

Experimental Protocols: Cytotoxicity Screening (MTT Assay)

This protocol is adapted from standard procedures for evaluating the antiproliferative effects of chemical compounds.[3]

-

Cell Plating: Seed human cancer cells (e.g., MCF-7, A549) into 96-well microtiter plates at a density of 5,000 to 40,000 cells/well. Incubate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.[3][4]

-

Compound Preparation: Dissolve the this compound derivatives in dimethyl sulfoxide (DMSO) to create a stock solution. Further dilute with the appropriate cell culture medium to achieve a range of desired final concentrations (e.g., 0.5, 1, 5, 10 µM/mL).[3]

-

Treatment: Add the prepared compound dilutions to the wells containing the cells. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.[3]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

-

Data Acquisition: Measure the absorbance of each well at 540 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting inhibition percentage against compound concentration.

Anti-inflammatory Activity Screening

The pyrazole nucleus is a core component of several commercial anti-inflammatory drugs (e.g., Celecoxib), primarily acting through the inhibition of cyclooxygenase (COX) enzymes.[5][6]

Data Presentation: In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard method for evaluating acute anti-inflammatory activity.

| Compound | Dose (mg/kg) | Edema Inhibition (%) at 3h | Reference Drug | Edema Inhibition (%) |

| Compound 4* | 10 | High Activity | Diclofenac Sodium | Standard[7] |

| Pyrazoline 2d | 10 | ~65-80% (general range) | Indomethacin | Standard[5][8] |

| Pyrazoline 2e | 10 | ~65-80% (general range) | Indomethacin | Standard[5][8] |

Note: Data is for representative pyrazole derivatives. Compound 4 is 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide.[7]

Mandatory Visualization: COX-2 Inhibition Mechanism

The diagram below illustrates how pyrazole derivatives can inhibit the COX-2 enzyme to reduce inflammation.

Caption: Pyrazole derivatives block inflammation by inhibiting COX-2.

Experimental Protocols: Carrageenan-Induced Paw Edema Assay

This is a widely used in vivo model to assess the efficacy of anti-inflammatory agents.[8][9]

-

Animal Acclimatization: Use adult albino rats, acclimatized to the laboratory conditions for at least one week.

-

Grouping and Fasting: Divide the animals into groups (e.g., control, reference, test compounds). Fast the animals overnight before the experiment but allow free access to water.

-

Compound Administration: Administer the test pyrazole derivatives orally or intraperitoneally at a specific dose (e.g., 10 mg/kg). The control group receives the vehicle, and the reference group receives a standard drug like Diclofenac Sodium.[7]

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3 hours) using a plethysmometer.

-

Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the test group.[7]

Antimicrobial Activity Screening

Pyrazole derivatives have shown promise as antibacterial and antifungal agents, making antimicrobial screening a crucial first step.[10][11][12]

Data Presentation: In Vitro Antimicrobial Activity

Antimicrobial activity is often reported as the Minimum Inhibitory Concentration (MIC) in µg/mL or the diameter of the zone of inhibition in mm.

| Compound | Target Organism | Activity Measurement | Standard |

| Compound 3* | Escherichia coli (Gram -) | MIC: 0.25 µg/mL | Ciprofloxacin |

| Compound 4** | Streptococcus epidermidis (Gram +) | MIC: 0.25 µg/mL | Ciprofloxacin |

| Compound 2*** | Aspergillus niger (Fungus) | MIC: 1 µg/mL | Clotrimazole |

Note: Data represents results for specific novel pyrazole analogues from a single study to show screening outcomes.[7] Compound 3: 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide[7] *Compound 4: 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide[7] **Compound 2: 4-((4-chlorophenyl)(2-hydroxy-3,5-diiodobenzylidene)hydrazono)methyl)-3-methyl-1H-pyrazol-5-ol[7]

Experimental Protocols: Agar Disc Diffusion Method

This method is a standard preliminary test for antimicrobial activity.[7][11]

-

Medium Preparation: Prepare and sterilize Mueller-Hinton Agar for bacteria or Sabouraud Dextrose Agar for fungi and pour it into sterile Petri plates.

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organisms (e.g., S. aureus, E. coli, A. niger).

-

Seeding: Uniformly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.

-

Disc Application: Dissolve the test pyrazole derivatives in a suitable solvent (like DMSO). Impregnate sterile filter paper discs (6 mm diameter) with a known concentration of the test compound solution and allow the solvent to evaporate.

-

Incubation: Place the impregnated discs on the surface of the seeded agar plates. Also, place a standard antibiotic disc (e.g., Ciprofloxacin) as a positive control and a solvent disc as a negative control. Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

-

Data Acquisition: Measure the diameter (in mm) of the clear zone of inhibition around each disc. A larger zone indicates greater antimicrobial activity.

References

- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and in Vitro Screening of Phenylbipyridinylpyrazole Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. orientjchem.org [orientjchem.org]

- 11. jocpr.com [jocpr.com]

- 12. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Formation of 3-Methyl-5-phenyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanism of 3-Methyl-5-phenyl-1H-pyrazole, a key heterocyclic scaffold in medicinal chemistry. The synthesis is a classic example of the Knorr pyrazole synthesis, a robust and widely utilized method for constructing the pyrazole ring system. This document outlines the reaction mechanism, including regiochemical considerations, provides detailed experimental protocols, and presents key quantitative data in a structured format.

Core Mechanism of Formation: The Knorr Pyrazole Synthesis

The formation of this compound proceeds via the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3] In this specific synthesis, the reactants are 1-phenylbutane-1,3-dione (benzoylacetone) and hydrazine hydrate. The reaction is typically catalyzed by an acid and involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[4]

Step-by-Step Reaction Pathway and Regioselectivity

The reaction with the unsymmetrical 1,3-dicarbonyl, benzoylacetone, presents a question of regioselectivity. The initial nucleophilic attack by hydrazine can theoretically occur at either the benzoyl or the acetyl carbonyl group. However, the acetyl carbonyl is generally more electrophilic and less sterically hindered than the benzoyl carbonyl. Consequently, the hydrazine preferentially attacks the acetyl group.[5]

The established mechanism is as follows:

-

Protonation of the Carbonyl Group: In the presence of an acid catalyst, one of the carbonyl oxygens of benzoylacetone is protonated, increasing its electrophilicity.

-

Nucleophilic Attack by Hydrazine: A nitrogen atom of hydrazine acts as a nucleophile, attacking the more reactive acetyl carbonyl carbon.

-

Formation of a Carbinolamine Intermediate: This attack forms an unstable carbinolamine intermediate.

-

Dehydration to form a Hydrazone: The carbinolamine readily loses a molecule of water to form a more stable hydrazone intermediate.

-

Intramolecular Cyclization: The terminal nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the remaining benzoyl carbonyl carbon.

-

Formation of a Dihydroxypyrazolidine Intermediate: This cyclization step results in the formation of a five-membered heterocyclic intermediate, a dihydroxypyrazolidine.

-

Dehydration to Yield the Pyrazole: The dihydroxypyrazolidine intermediate is unstable and undergoes dehydration, losing a second molecule of water to form the stable, aromatic this compound ring.

The overall reaction can be visualized as a cyclocondensation reaction where two molecules of water are eliminated.[2]

Caption: Reaction pathway for the Knorr synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

-

1-Phenylbutane-1,3-dione (Benzoylacetone)

-

Hydrazine Hydrate

-

Ethanol or 1-Propanol

-

Glacial Acetic Acid (catalyst)

-

Water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating and stirring apparatus (hot plate with magnetic stirrer)

-

Filtration apparatus (Büchner funnel, filter paper)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-phenylbutane-1,3-dione (1.0 equivalent) in a suitable solvent such as ethanol or 1-propanol.

-

To this solution, add hydrazine hydrate (1.1 to 2.0 equivalents).

-

Add a catalytic amount of glacial acetic acid (a few drops).

-

Heat the reaction mixture to reflux with constant stirring for 1 to 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

-

Slowly add cold water to the reaction mixture to precipitate the crude product.

-

Collect the solid product by vacuum filtration using a Büchner funnel and wash it with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure this compound.

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀N₂ | [6] |

| Molecular Weight | 158.20 g/mol | [6] |

| Appearance | Solid | |

| Melting Point | 126-128 °C | [7] |

Table 2: Spectroscopic Data - ¹H NMR

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

| ~2.3 | Singlet | CH₃ | [8] |

| ~6.1 | Singlet | CH (pyrazole ring) | [8] |

| ~7.2-7.8 | Multiplet | Aromatic-H (phenyl ring) | [9] |

| ~12.3 | Broad Singlet | NH (pyrazole ring) | [8] |

Table 3: Spectroscopic Data - ¹³C NMR

| Chemical Shift (δ, ppm) | Assignment | Reference |

| ~13 | CH₃ | [8] |

| ~105 | C4 (CH) | [8] |

| ~125-134 | Aromatic C (phenyl ring) | [10] |

| ~134 | C5 | [8] |

| ~148 | C3 | [8] |

Table 4: Spectroscopic Data - Infrared (IR)

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3350 | N-H stretching | [11] |

| ~3060 | C-H stretching (aromatic) | [11] |

| ~1595 | C=N stretching | [12] |

| ~1520 | C=C stretching (aromatic) | [11] |

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the precursor materials to the final, characterized product.

Caption: Logical workflow for the synthesis and characterization of this compound.

References

- 1. rsc.org [rsc.org]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. jk-sci.com [jk-sci.com]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. This compound | C10H10N2 | CID 18774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ias.ac.in [ias.ac.in]

- 8. benchchem.com [benchchem.com]

- 9. 3-METHYL-1-PHENYLPYRAZOLE(1128-54-7) 1H NMR spectrum [chemicalbook.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. jmchemsci.com [jmchemsci.com]

- 12. researchgate.net [researchgate.net]

Physical and chemical properties of 3-Methyl-5-phenyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Methyl-5-phenyl-1H-pyrazole (CAS: 3347-62-4), a heterocyclic compound of interest in medicinal chemistry and materials science. This document summarizes its key properties, outlines experimental protocols for its synthesis and characterization, and presents a logical workflow for its analysis.

Core Properties and Data

This compound is a solid, crystalline compound. Its fundamental properties are summarized in the tables below for ease of reference and comparison.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| IUPAC Name | 5-methyl-3-phenyl-1H-pyrazole | PubChem[1] |

| Synonyms | 3-Methyl-5-phenylpyrazole, Femerazol | NIST[2] |

| CAS Number | 3347-62-4 | NIST[2] |

| Molecular Formula | C₁₀H₁₀N₂ | PubChem[1] |

| Molecular Weight | 158.20 g/mol | PubChem[1] |

| Appearance | White to light yellow powder/crystal | TCI America |

| Melting Point | 125-129 °C | TCI America, Strem[3] |

| Boiling Point | Data not readily available | |

| Solubility (Water) | 5.2 µg/mL (at pH 7.4) | PubChem[1] |

| pKa | Data not readily available |

Table 2: Spectroscopic Data Summary

| Technique | Key Data Points | Source |

| ¹H NMR | Signals corresponding to aromatic protons, a pyrazole ring proton, and a methyl group. | BenchChem[4] |

| ¹³C NMR | Signals for aromatic carbons, pyrazole ring carbons (C3, C4, C5), and a methyl carbon. A representative spectrum for a similar compound showed C3 ~148 ppm, C4 ~105 ppm, C5 ~134 ppm, and CH₃ ~13 ppm. | BenchChem[4], MDPI[5] |

| Mass Spec. (EI) | Molecular Ion [M]⁺: m/z 158 | ChemicalBook[6] |

| UV-Vis | Maximum absorption peaks can be observed. | NIST[2] |

| IR Spectroscopy | Characteristic peaks for N-H, C-H (aromatic and aliphatic), and C=N stretching. | NIST[7] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research.

Synthesis Protocol: From Benzoylacetone and Hydrazine

The Knorr pyrazole synthesis is a common and effective method for producing pyrazole derivatives. This protocol is based on the condensation reaction between a 1,3-dicarbonyl compound and hydrazine.

Materials:

-

Benzoylacetone

-

Hydrazine hydrate

-

Ethanol or Glacial Acetic Acid (as solvent)

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Ice bath

Procedure:

-

Dissolve benzoylacetone in a suitable solvent (e.g., ethanol) in a round-bottom flask.

-

Slowly add a stoichiometric equivalent of hydrazine hydrate to the stirred solution. The reaction can be exothermic, so controlled addition is recommended.

-

Once the addition is complete, heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then further in an ice bath to facilitate precipitation of the product.

-

Collect the solid product by filtration.

-

Wash the crude product with cold solvent to remove unreacted starting materials and impurities.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound crystals.

Characterization Protocol

A standard workflow for confirming the identity and purity of the synthesized compound is as follows:

-

Melting Point Determination: Measure the melting point of the purified crystals and compare it to the literature value (125-129 °C) to assess purity.

-

NMR Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) with TMS as an internal standard.[4]

-

Acquire ¹H and ¹³C NMR spectra.[4]

-

Confirm the structure by identifying the characteristic chemical shifts and coupling patterns for the phenyl, methyl, and pyrazole ring protons and carbons.

-

-

Mass Spectrometry:

-

Analyze the compound using an appropriate mass spectrometry technique (e.g., Electron Ionization - EI).

-

Confirm the presence of the molecular ion peak at m/z = 158, corresponding to the molecular weight of the compound.[6]

-

-

Infrared (IR) Spectroscopy:

-

Acquire an IR spectrum of the solid sample (e.g., using a KBr pellet or ATR).

-

Identify characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H stretching, aromatic C-H stretching, and C=N bonds of the pyrazole ring.

-

Logical and Experimental Workflows

Visualizing the experimental process can clarify the relationship between synthesis and analysis. The following diagram illustrates a typical workflow.

Caption: Synthesis and Characterization Workflow for this compound.

Biological Context

While specific signaling pathways for this compound are not extensively documented, the broader pyrazole class of compounds is of significant interest in drug development. Derivatives have been investigated for a range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties.[8] The structural motif of this compound serves as a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications.

References

- 1. This compound | C10H10N2 | CID 18774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H-Pyrazole, 3-methyl-5-phenyl- [webbook.nist.gov]

- 3. strem.com [strem.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. 3-METHYL-1-PHENYLPYRAZOLE(1128-54-7) 1H NMR spectrum [chemicalbook.com]

- 7. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Methyl-5-phenyl-1H-pyrazole: Synthesis, Characterization, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methyl-5-phenyl-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical identity, synthesis, and characterization, and outlines protocols for the evaluation of its potential biological activities.

Chemical Identification and Nomenclature

This compound is a substituted pyrazole with the Chemical Abstracts Service (CAS) Registry Number 3347-62-4 .[1][2][3][4][5][6] The nomenclature for this compound can be ambiguous in the literature, with "5-Methyl-3-phenyl-1H-pyrazole" often used interchangeably.[4][5] For clarity, this guide will consistently use the former designation.

Table 1: Compound Identification

| Identifier | Value |

| Compound Name | This compound |

| Synonyms | 5-Methyl-3-phenyl-1H-pyrazole, 3(5)-Methyl-5(3)-phenylpyrazole |

| CAS Number | 3347-62-4 |

| Molecular Formula | C₁₀H₁₀N₂ |

| Molecular Weight | 158.20 g/mol |

| InChI | InChI=1S/C10H10N2/c1-8-7-10(12-11-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12) |

| SMILES | Cc1cc(nn1)c2ccccc2 |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the condensation reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. The logical precursors for this synthesis are benzoylacetone (1-phenyl-1,3-butanedione) and hydrazine hydrate.

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for pyrazole synthesis.

Materials:

-

Benzoylacetone (1.0 eq)

-

Hydrazine hydrate (1.1 eq)

-

Glacial acetic acid

-

Ethanol

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzoylacetone (1.0 eq) in ethanol.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Slowly add hydrazine hydrate (1.1 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

To the resulting residue, add deionized water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic data for this compound.

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | White to off-white crystalline solid |

| Melting Point | Not consistently reported for this isomer, related pyrazoles have melting points in the range of 120-140°C |

| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO |

Table 3: Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃) | δ (ppm): ~2.3 (s, 3H, CH₃), ~6.3 (s, 1H, pyrazole-H), ~7.2-7.8 (m, 5H, Ar-H), ~12.0 (br s, 1H, NH) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~11.0 (CH₃), ~107.0 (pyrazole-C4), ~125.0-130.0 (Ar-C), ~133.0 (Ar-Cipso), ~145.0 (pyrazole-C5), ~148.0 (pyrazole-C3) |

| Mass Spectrum (EI) | m/z (%): 158 (M⁺, 100), 157 (M⁺-H, 48), 130 (17), 77 (20) |

| IR (KBr) | ν (cm⁻¹): ~3200 (N-H stretch), ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1600 (C=N stretch), ~1500 (C=C stretch) |

Note: The exact chemical shifts and peak intensities may vary depending on the solvent and instrument used.

Biological Activity and Experimental Protocols

While specific biological data for this compound is not extensively reported, the pyrazole scaffold is a well-established pharmacophore with a broad range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The following section provides general protocols for the initial in vitro screening of this compound.

General Workflow for Biological Screening

The following diagram outlines a typical workflow for the biological evaluation of a novel pyrazole compound.

Caption: General workflow for the biological screening of a novel pyrazole compound.

In Vitro Anti-inflammatory Activity Assay

Protocol: Inhibition of Albumin Denaturation

-

Preparation of Reagents:

-

Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Bovine Serum Albumin (BSA) Solution: Prepare a 1% w/v solution of BSA in phosphate-buffered saline (PBS, pH 7.4).

-

Standard Drug: Prepare a stock solution of a known anti-inflammatory drug (e.g., diclofenac sodium) at the same concentration as the test compound.

-

-

Assay Procedure:

-

To 2.8 mL of the BSA solution, add 0.2 mL of the test compound solution at various concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).

-

Prepare a control group containing 0.2 mL of the solvent and 2.8 mL of the BSA solution.

-

Prepare a standard group with the reference drug.

-

Incubate all mixtures at 37°C for 20 minutes.

-

Induce denaturation by heating the mixtures at 70°C for 5 minutes.

-

Cool the solutions to room temperature and measure the absorbance at 660 nm.

-

-

Data Analysis:

-

Calculate the percentage inhibition of protein denaturation using the following formula:

-

% Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

-

-

Determine the IC₅₀ value of the test compound.

-

In Vitro Antibacterial Activity Assay

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Materials:

-

Bacterial Strains: Use standard Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains.

-

Culture Medium: Mueller-Hinton Broth (MHB).

-

Test Compound: Prepare serial dilutions of this compound in MHB in a 96-well microtiter plate.

-

Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Assay Procedure:

-

Add the prepared bacterial inoculum to each well containing the serially diluted compound.

-

Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Data Analysis:

-

The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

-

In Vitro Anticancer Activity Assay

Protocol: MTT Assay for Cytotoxicity

-

Cell Culture and Seeding:

-

Culture a suitable cancer cell line (e.g., HeLa, MCF-7) in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.

-

Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Conclusion

This compound represents a valuable scaffold for further investigation in drug discovery. This guide provides the foundational technical information required for its synthesis, characterization, and preliminary biological evaluation. The outlined protocols offer a starting point for researchers to explore the therapeutic potential of this and related pyrazole derivatives. Further studies, including mechanism of action elucidation and in vivo efficacy testing, are warranted for promising candidates identified through these initial screenings.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrazole-Based Fungicides from 3-Methyl-5-phenyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of potent pyrazole-based fungicides, utilizing 3-Methyl-5-phenyl-1H-pyrazole as a key starting material. The synthesized pyrazole carboxamide derivatives are known to exhibit significant antifungal activity, primarily by acting as Succinate Dehydrogenase Inhibitors (SDHIs).

Introduction

Pyrazole-containing compounds are a prominent class of heterocyclic molecules widely employed in the development of agrochemicals due to their broad spectrum of biological activities.[1] Notably, pyrazole carboxamides have emerged as a critical class of fungicides that target the mitochondrial respiratory chain in fungi.[2][3][4] This document outlines the synthetic route from this compound (which exists in tautomeric equilibrium with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one) to novel pyrazole carboxamide fungicides and details their mechanism of action.

Synthetic Pathway Overview

The multi-step synthesis commences with the Vilsmeier-Haack reaction on 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to introduce a formyl group at the 4-position, followed by chlorination. The resulting aldehyde is then oxidized to a carboxylic acid, which is subsequently converted to a highly reactive acid chloride. The final step involves the condensation of this acid chloride with various substituted amines to generate a library of pyrazole carboxamide derivatives with diverse functionalities and potentially enhanced antifungal efficacy.

Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (Intermediate 1)

This protocol describes the Vilsmeier-Haack reaction to formylate and chlorinate the pyrazole ring.[5][6]

Materials:

-

3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice-cold water

-

Ethanol

Procedure:

-

In a fume hood, add phosphorus oxychloride (0.35 mol) dropwise to ice-cold N,N-dimethylformamide (0.16 mol) with stirring.

-

To this mixture, add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (0.05 mol) portion-wise.

-

Heat the reaction mixture under reflux for 1.5 hours.[6]

-

After cooling, carefully pour the reaction mixture into ice-cold water (300 mL).

-

Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude product from ethanol to obtain pale-yellow crystals of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

Expected Yield: 70%[5]

Protocol 2: Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic Acid (Intermediate 2)

This protocol outlines the oxidation of the aldehyde to a carboxylic acid.[5]

Materials:

-

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (Intermediate 1)

-

Potassium permanganate (KMnO₄)

-

Acetone/Water mixture (2:3 ratio)

-

Hydrochloric acid (HCl)

Procedure:

-

To a mixture of water and acetone (3:2 ratio, 50 mL), add 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (5 mmol) and potassium permanganate (18 mmol).

-

Heat the mixture at 80°C for 4 hours.

-

Filter the reaction mixture to remove manganese dioxide.

-

Acidify the filtrate to a pH of 2 using hydrochloric acid.

-

Collect the resulting white solid precipitate by filtration and dry to yield 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.

Expected Yield: 95%[5]

Protocol 3: Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl Chloride (Intermediate 3)

This protocol details the conversion of the carboxylic acid to the more reactive acid chloride.[5]

Materials:

-

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic Acid (Intermediate 2)

-

Thionyl chloride (SOCl₂)

Procedure:

-

Add thionyl chloride (10 mmol) to 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (2.50 mmol).

-

Reflux the mixture for 2 hours.

-

After the reaction is complete, evaporate the excess thionyl chloride under reduced pressure to obtain the crude 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride as a yellow liquid.

-

This intermediate is typically used directly in the next step without further purification.

Protocol 4: Synthesis of Pyrazole Carboxamide Derivatives (Final Products)

This protocol describes the final condensation step to produce the target fungicide molecules.[5]

Materials:

-

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl Chloride (Intermediate 3)

-

Substituted amine (e.g., 2,4-difluoroaniline, o-toluidine, etc.)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF)

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

Prepare a solution of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride (2.50 mmol) and triethylamine (2.5 mmol) in THF (5 mL).

-

In an ice-water bath (0-5°C), add the desired substituted amine (2.50 mmol) dropwise to the solution.

-

Stir the mixture vigorously at room temperature for 10 hours.

-

Once the reaction is complete, remove the solvent using a rotary evaporator.

-

Purify the resulting residue by silica gel column chromatography using a petroleum ether and ethyl acetate mixture (e.g., 30:1 v/v) as the eluent to afford the final pyrazole carboxamide derivative.

Expected Yield: 72-87%[5]

Antifungal Activity Data

The synthesized pyrazole carboxamide derivatives exhibit a range of antifungal activities against various phytopathogenic fungi. The efficacy is typically quantified by the EC₅₀ value, which is the concentration of the compound that inhibits 50% of the fungal growth.

| Compound ID | Substituent on Amine | Target Fungus | EC₅₀ (µg/mL) | Reference |

| 5a | 2,4-difluorophenyl | Pythium ultimum | Good Activity | [7] |

| 5d | o-tolyl | Pythium ultimum | Good Activity | [7] |

| 5h | m-tolyl | Pythium ultimum | Good Activity | [7] |

| 5l | p-tolyl | Pythium ultimum | Good Activity | [7] |

| 7af | - | Rhizoctonia solani | Moderate Activity | [1] |

| 7bg | - | Rhizoctonia solani | 4.99 | [8] |

| 7bh | - | Rhizoctonia solani | 5.93 | [8] |

| 7bi | - | Rhizoctonia solani | 7.69 | [8] |

Mechanism of Action: Succinate Dehydrogenase Inhibition